methyl 6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-chloro-1-benzothiophene-2-carboxylate
Overview
Description
Methyl 6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-chloro-1-benzothiophene-2-carboxylate: is a complex organic compound characterized by its benzothiophene core and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core One common approach is the cyclization of appropriate thiophene precursors under specific conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloro group can be oxidized to form a chloro derivative.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The benzothiophene core can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Chloro derivatives such as chlorobenzothiophene.
Reduction: Alcohols like benzothiophene-2-ol.
Substitution: Substituted benzothiophenes with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may make it suitable for targeting specific receptors or enzymes involved in disease pathways.
Industry: In the industrial sector, this compound could be used in the production of advanced materials or as a component in chemical formulations.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Methyl 6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1-benzothiophene-2-carboxylate: Lacks the chloro group.
Methyl 6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1-benzothiophene-2-carboxylate: Contains a methyl group instead of a chloro group.
Uniqueness: The presence of the chloro group in this compound distinguishes it from similar compounds, potentially altering its reactivity and biological activity.
methyl 6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-chloro-1-benzothiophene-2-carboxylate , highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
methyl 6-(1,3-benzodioxole-5-carbonylamino)-3-chloro-1-benzothiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO5S/c1-23-18(22)16-15(19)11-4-3-10(7-14(11)26-16)20-17(21)9-2-5-12-13(6-9)25-8-24-12/h2-7H,8H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPSQWGSVJCZNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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